A Technical Guide to the Physicochemical Characterization of 5-bromo-1-cyclopropyl-1H-pyrazole
A Technical Guide to the Physicochemical Characterization of 5-bromo-1-cyclopropyl-1H-pyrazole
Abstract
5-bromo-1-cyclopropyl-1H-pyrazole has emerged as a significant building block in medicinal chemistry, valued for its "privileged" pyrazole scaffold, the conformational rigidity imparted by the cyclopropyl group, and the synthetic versatility of its bromine handle. Despite its utility in the synthesis of novel chemical entities, particularly kinase inhibitors, a comprehensive public repository of its fundamental physicochemical properties is notably absent. This guide serves as a definitive technical manual for the full experimental characterization of this compound. We provide not just data, but the authoritative, step-by-step protocols required to generate reliable and reproducible results for key parameters including aqueous solubility, lipophilicity (LogP), and ionization constant (pKa). This document is designed to empower researchers to bridge the existing data gap, ensuring the effective and predictable application of this valuable synthon in drug discovery and development pipelines.
Introduction: The Strategic Value of 5-bromo-1-cyclopropyl-1H-pyrazole
The pyrazole nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives exhibit a vast range of biological activities, from anticancer to anti-inflammatory effects.[1] The subject of this guide, 5-bromo-1-cyclopropyl-1H-pyrazole, incorporates three key features that make it a particularly strategic asset for drug discovery programs:
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The Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, providing a stable scaffold with defined hydrogen bond donor/acceptor properties.
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The N-Cyclopropyl Group: This small, rigid ring system is known to enhance metabolic stability, improve membrane permeability, and provide favorable entropic contributions to target binding, often leading to increased potency.[2]
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The C5-Bromine Atom: This halogen serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1][3] This allows for the systematic and efficient exploration of chemical space around the pyrazole core to optimize target activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
While its synthetic utility is clear, a lack of published experimental data on its core physicochemical properties presents a significant bottleneck for its rational application in research. Properties such as solubility, lipophilicity, and pKa are the primary determinants of a compound's pharmacokinetic behavior. This guide provides the necessary framework and detailed methodologies to perform this essential characterization.
Molecular Identity and Computational Profile
The first step in any characterization is to confirm the identity and basic computational metrics of the compound. For the specific isomer 5-bromo-1-cyclopropyl-1H-pyrazole, this information is consolidated below.
| Parameter | Value | Source |
| CAS Number | 1517978-30-1 | [4] |
| Molecular Formula | C₆H₇BrN₂ | [5] |
| Molecular Weight | 187.04 g/mol | [4] |
| Canonical SMILES | C1CC1N2C(=CC=N2)Br | [5] |
| InChI Key | KSPUQQYZNKOIMO-UHFFFAOYSA-N | [5] |
| XlogP (Predicted) | 1.7 | [5] |
Note: As of the date of this publication, no experimentally derived literature data for properties such as melting point, solubility, or pKa are publicly available for this specific compound.[5]
Protocol for Determination of Aqueous Solubility
Scientific Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility. Poor solubility can lead to incomplete absorption and erratic pharmacokinetic profiles. Given the predicted lipophilicity (XlogP = 1.7), this compound is expected to have limited aqueous solubility. Therefore, the Shake-Flask Method , as detailed in OECD Guideline 105, is the gold-standard approach for determining its thermodynamic equilibrium solubility.[6][7][8] This method is preferred for its direct measurement of saturation concentration and is suitable for substances with solubilities above 10⁻² g/L.[9]
Experimental Protocol: OECD 105 Shake-Flask Method
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Preliminary Test:
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Add approximately 10 mg of the test substance to a 10 mL vial.
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Incrementally add deionized water (e.g., in 0.5 mL steps). After each addition, cap the vial and shake vigorously for 1 minute.
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Observe for complete dissolution. This test provides a rough estimate of the solubility to ensure the definitive experiment is not undersaturated.[10]
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-
Definitive Experiment:
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Prepare three separate flasks. Into each, weigh an amount of 5-bromo-1-cyclopropyl-1H-pyrazole that is at least five times the amount estimated to saturate the chosen volume of water.[10]
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Add a precise volume of buffered water (e.g., pH 7.4 phosphate-buffered saline to mimic physiological conditions) to each flask.
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Seal the flasks and place them in a constant temperature shaker bath, maintained at 20 ± 0.5 °C or 37 ± 0.5 °C for physiological relevance.[7]
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Agitate the flasks for a sufficient duration to reach equilibrium. A tiered approach is recommended: sample and analyze at 24, 48, and 72 hours. Equilibrium is confirmed when two consecutive time points yield results within ±5% of each other.
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-
Sample Processing & Analysis:
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After agitation, allow the flasks to stand undisturbed at the test temperature to let the solid settle.
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To separate the saturated aqueous supernatant from the excess solid, use a centrifuge (e.g., 30 minutes at 10,000 x g).
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Carefully withdraw a precise aliquot of the clear supernatant for analysis.
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Determine the concentration of the dissolved substance using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of known concentrations.
-
-
Data Interpretation:
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The aqueous solubility is the average concentration determined from the three replicate flasks. The result should be reported in g/L or mg/mL at the specified temperature and pH.
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Workflow Visualization
Caption: Workflow for LogP determination via the Shake-Flask Method.
Protocol for Determination of Ionization Constant (pKa)
Scientific Rationale: The pKa value defines the extent of a molecule's ionization at a given pH. This is arguably one of the most important physicochemical parameters, as it directly impacts solubility, permeability, target binding, and metabolic stability. For pyrazole, the non-bonding electron pair on the N2 nitrogen is typically basic. Potentiometric titration is the most accurate and widely used method for pKa determination. [11]The protocol must be adapted for compounds with low water solubility, often by using a co-solvent and extrapolating back to aqueous conditions. [11]
Experimental Protocol: Potentiometric Titration
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System Calibration:
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Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature. [12]2. Sample Preparation:
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Accurately prepare a solution of the test compound at a concentration of approximately 1 mM. [12][13]Due to expected low solubility, a co-solvent system (e.g., 20-50% methanol or acetonitrile in water) may be necessary to fully dissolve the compound.
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Maintain a constant ionic strength in the solution by adding a background electrolyte, such as 0.15 M KCl. [12] * Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to remove dissolved CO₂, which can interfere with the measurement of basic pKa values. [12][13]3. Titration Procedure:
-
Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode and the titrant delivery tip.
-
Titrate the solution with a standardized acidic titrant (e.g., 0.1 M HCl) added in small, precise increments.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
The pKa corresponds to the pH at the half-equivalence point, which is identified as the midpoint of the buffer region (the flattest part of the curve). [12]Alternatively, the equivalence point can be found from the inflection point of a first-derivative plot (ΔpH/ΔV vs. V).
-
If a co-solvent was used, perform titrations at several co-solvent concentrations (e.g., 20%, 30%, 40%) and extrapolate the resulting pKa values to 0% co-solvent to determine the aqueous pKa.
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Workflow Visualization
Caption: Workflow for pKa determination via Potentiometric Titration.
Conclusion
5-bromo-1-cyclopropyl-1H-pyrazole is a building block of high strategic importance for modern drug discovery. However, its effective deployment is contingent upon a thorough understanding of its fundamental physicochemical properties. The absence of this data in public literature necessitates a proactive, in-house characterization effort. The authoritative, step-by-step protocols provided in this guide for determining aqueous solubility (OECD 105), lipophilicity (OECD 107), and ionization constant (pKa) offer a validated roadmap for researchers. By rigorously applying these methodologies, scientists can generate the critical data needed to build accurate structure-activity and structure-property relationships, ultimately accelerating the design and development of novel therapeutics.
References
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OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Retrieved February 13, 2026, from [Link]
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ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Retrieved February 13, 2026, from [Link]
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OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Retrieved February 13, 2026, from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 13, 2026, from [Link]
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Phytosafe. (n.d.). OECD 105. Retrieved February 13, 2026, from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved February 13, 2026, from [Link]
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OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Retrieved February 13, 2026, from [Link]
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PubChemLite. (n.d.). 5-bromo-1-cyclopropyl-1h-pyrazole (C6H7BrN2). Retrieved February 13, 2026, from [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved February 13, 2026, from [Link]
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved February 13, 2026, from [Link]
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